molecular formula C20H21N3O2 B6477195 3-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide CAS No. 2640964-48-1

3-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide

Cat. No.: B6477195
CAS No.: 2640964-48-1
M. Wt: 335.4 g/mol
InChI Key: BQTAPPAHRZEIFB-UHFFFAOYSA-N
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Description

3-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide, also known as 3M-N-(2-(4-(1-methyl-1H-pyrazol-5-yl)phenyl)ethyl)benzamide, is a small molecule compound that has a wide range of applications in scientific research. It is classified as a benzamide, which is a type of amide that is derived from benzoic acid. It belongs to the class of compounds known as pyrazoles, which are heterocyclic organic compounds that contain a five-membered ring with two nitrogen atoms and three carbon atoms. 3M-N-(2-(4-(1-methyl-1H-pyrazol-5-yl)phenyl)ethyl)benzamide has been studied for its potential in a variety of applications, including drug synthesis, drug delivery, and cancer therapy.

Mechanism of Action

Target of Action

The primary target of 3-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide is the 5-hydroxytryptamine 2A (5-HT2A) receptor . This receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). It is a G protein-coupled receptor (GPCR) expressed in the central nervous system, platelets, and many other tissues .

Mode of Action

This compound acts as an antagonist at the 5-HT2A receptor . This compound is highly selective for the 5-HT2A receptor, showing over 2000-fold selectivity compared to 5-HT2C and 5-HT2B receptors .

Biochemical Pathways

The 5-HT2A receptor is involved in several important biochemical pathways. When blocked by this compound, the amplification of ADP-stimulated human and dog platelet aggregation mediated by 5-HT is inhibited . This suggests a role in the regulation of platelet function and potentially in the prevention of thrombosis . Additionally, the compound inhibits 5-HT-stimulated DNA synthesis in rabbit aortic smooth muscle cells, indicating a potential role in the regulation of vascular smooth muscle proliferation .

Pharmacokinetics

The pharmacokinetic properties of this compound are characterized by its oral bioavailability . After oral administration to dogs, it resulted in acute (1-h) and subchronic (10-day) inhibition of 5-HT-mediated amplification of collagen-stimulated platelet aggregation in whole blood . Two active metabolites, APD791-M1 and APD791-M2, were generated upon incubation of the compound with human liver microsomes and were also identified in dogs after oral administration . The affinity and selectivity profiles of both metabolites were similar to the parent compound .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of 5-HT-mediated amplification of ADP-stimulated platelet aggregation and 5-HT-stimulated DNA synthesis in vascular smooth muscle cells . These effects suggest potential therapeutic applications in conditions where platelet aggregation and vascular smooth muscle proliferation are detrimental, such as in cardiovascular diseases .

Advantages and Limitations for Lab Experiments

The use of 3-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide(2-(4-(1-methyl-1H-pyrazol-5-yl)phenyl)ethyl)benzamide in laboratory experiments has a number of advantages and limitations. One of the major advantages is that it is relatively easy to synthesize and can be obtained in a pure form. Additionally, it is relatively stable, making it suitable for use in a variety of experiments. However, it is important to note that this compound(2-(4-(1-methyl-1H-pyrazol-5-yl)phenyl)ethyl)benzamide is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), and as such, it should be handled with care in order to avoid potential adverse effects.

Future Directions

The potential applications of 3-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide(2-(4-(1-methyl-1H-pyrazol-5-yl)phenyl)ethyl)benzamide are numerous, and there are a number of future directions that could be explored. These include further studies of its anti-inflammatory, anti-cancer, and antioxidant properties, as well as its potential as a therapeutic agent for a variety of diseases. Additionally, further research could be conducted to explore the potential of this compound(2-(4-(1-methyl-1H-pyrazol-5-yl)phenyl)ethyl)benzamide as a drug delivery system, as well as its potential for use in the synthesis of other compounds. Finally, further research could be conducted to explore the potential of this compound(2-(4-(1-methyl-1H-pyrazol-5-yl)phenyl)ethyl)benzamide as a tool for understanding the mechanism of action of other compounds.

Synthesis Methods

3-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide(2-(4-(1-methyl-1H-pyrazol-5-yl)phenyl)ethyl)benzamide can be synthesized by a variety of methods, including condensation and cyclization reactions. The most common method involves the condensation of 1-methyl-1H-pyrazole-5-carboxylic acid with benzamide in the presence of an acid catalyst. This reaction produces this compound(2-(4-(1-methyl-1H-pyrazol-5-yl)phenyl)ethyl)benzamide, which can then be purified by recrystallization or column chromatography.

Scientific Research Applications

3-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide(2-(4-(1-methyl-1H-pyrazol-5-yl)phenyl)ethyl)benzamide has been studied for its potential in a variety of scientific research applications. It has been shown to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators, such as prostaglandins. As such, it has been studied for its potential in the treatment of inflammatory diseases, such as rheumatoid arthritis and asthma. Additionally, this compound(2-(4-(1-methyl-1H-pyrazol-5-yl)phenyl)ethyl)benzamide has been studied for its potential in the treatment of cancer, as it has been shown to inhibit the growth of some types of cancer cells.

Properties

IUPAC Name

3-methoxy-N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-23-19(11-13-22-23)16-8-6-15(7-9-16)10-12-21-20(24)17-4-3-5-18(14-17)25-2/h3-9,11,13-14H,10,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTAPPAHRZEIFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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